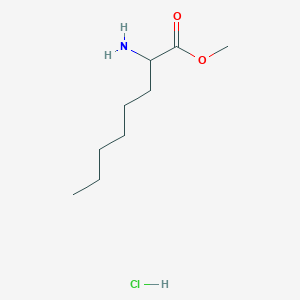
Methyl 2-aminooctanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-aminooctanoate hydrochloride: is an organic compound with the molecular formula C9H20ClNO2 It is a derivative of 2-aminooctanoic acid, where the carboxylic acid group is esterified with methanol, and the amino group is protonated to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-aminooctanoate hydrochloride can be synthesized through the esterification of 2-aminooctanoic acid with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing the 2-aminooctanoic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. After the esterification, the reaction mixture is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Methyl 2-aminooctanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Reactions: The reduction of the ester group yields 2-aminooctanol.
Hydrolysis Reactions: Hydrolysis of the ester group results in the formation of 2-aminooctanoic acid.
科学研究应用
Methyl 2-aminooctanoate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities. It may serve as a model compound for understanding the behavior of similar amino acid esters in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it may interact with enzymes and receptors involved in amino acid metabolism and signaling. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
相似化合物的比较
Methyl 2-aminooctanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-aminobutanoate hydrochloride: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 2-aminodecanoate hydrochloride: A longer-chain analog with increased hydrophobicity and potentially different biological activities.
Ethyl 2-aminooctanoate hydrochloride: An ester derivative with an ethyl group instead of a methyl group, which may affect its reactivity and solubility.
Uniqueness: this compound is unique due to its specific chain length and the presence of both an amino group and an ester group
属性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
methyl 2-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H |
InChI 键 |
DILACJJQGKYVOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















